2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol
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Overview
Description
2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro and dichlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-chloropyridine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification methods such as distillation and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or phenols.
Scientific Research Applications
2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenol
- 2-Chloropyridine
- 3-Pyridinemethanol
Uniqueness
2-Chloro-alpha-(2,4-dichlorophenyl)-3-pyridinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.
Properties
CAS No. |
80100-27-2 |
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Molecular Formula |
C12H8Cl3NO |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl)-(2,4-dichlorophenyl)methanol |
InChI |
InChI=1S/C12H8Cl3NO/c13-7-3-4-8(10(14)6-7)11(17)9-2-1-5-16-12(9)15/h1-6,11,17H |
InChI Key |
CYHZWNMBLCYKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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